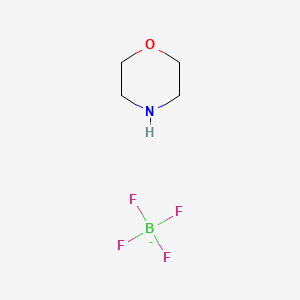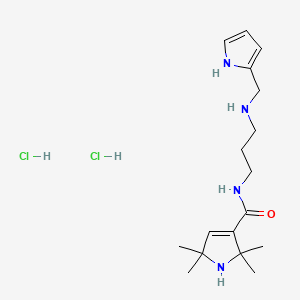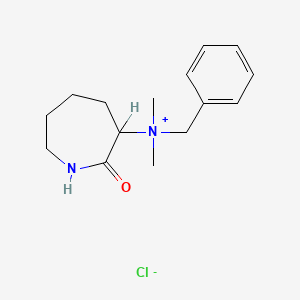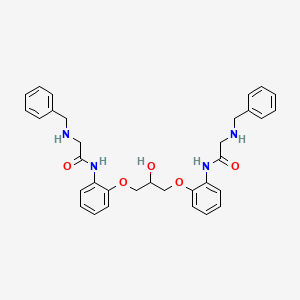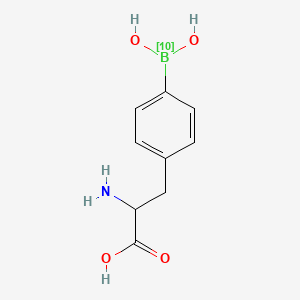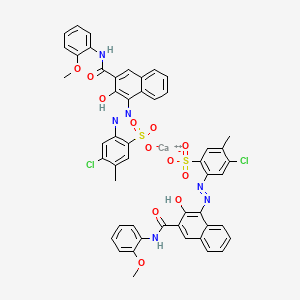
Calcium bis(6-chloro-4-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)toluene-3-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] is a complex organic compound with the molecular formula C50H38CaCl2N6O12S2 and a molecular weight of 1089.984 . This compound is known for its intricate structure, which includes multiple functional groups such as azo, sulfonate, and carbamoyl groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] involves several steps:
Formation of the Azo Compound: The initial step involves the diazotization of 6-chloro-4-aminotoluene-3-sulfonic acid, followed by coupling with 2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthylamine to form the azo compound.
Complexation with Calcium: The resulting azo compound is then reacted with a calcium salt, such as calcium chloride, to form the final product.
Industrial production methods typically involve large-scale synthesis in controlled environments to ensure high purity and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonate group enhances the compound’s solubility in water, facilitating its transport and interaction within biological systems .
Comparación Con Compuestos Similares
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] can be compared with other azo compounds and sulfonates:
Azo Compounds: Similar to other azo compounds, it exhibits vibrant colors and can undergo reduction to form amines.
Sulfonates: Like other sulfonates, it is highly soluble in water and can participate in various chemical reactions.
Some similar compounds include:
- Calcium bis[4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]benzenesulfonate]
- Calcium bis[4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-5-sulfonate]
These compounds share similar structural features but differ in the position of substituents, which can influence their chemical properties and applications .
Propiedades
Número CAS |
85702-54-1 |
|---|---|
Fórmula molecular |
C50H38CaCl2N6O12S2 |
Peso molecular |
1090.0 g/mol |
Nombre IUPAC |
calcium;4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C25H20ClN3O6S.Ca/c2*1-14-11-22(36(32,33)34)20(13-18(14)26)28-29-23-16-8-4-3-7-15(16)12-17(24(23)30)25(31)27-19-9-5-6-10-21(19)35-2;/h2*3-13,30H,1-2H3,(H,27,31)(H,32,33,34);/q;;+2/p-2 |
Clave InChI |
AGVXFPVRUAJHDU-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



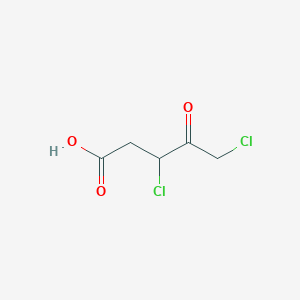

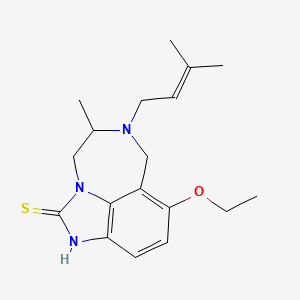

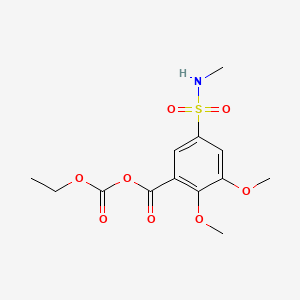
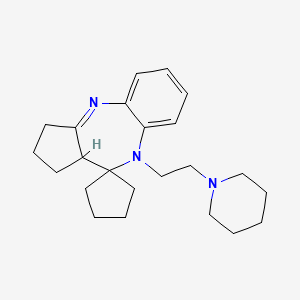
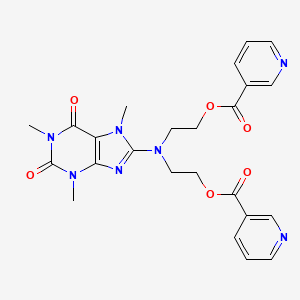
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
